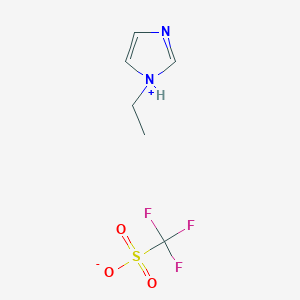

1-Ethylimidazolium trifluoromethanesulfonate; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

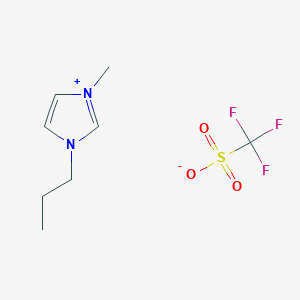

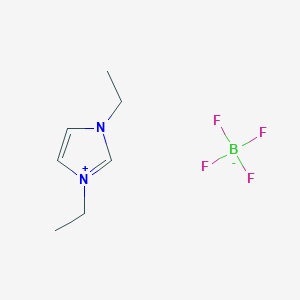

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid that may be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C) and also in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .

Synthesis Analysis

The synthesis of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves the use of N-ethylimidazole and trifluoromethanesulfonic acid. To a solution of 16 g of N-ethylimidazole in 20 ml of ethanol, 25 g of trifluoromethanesulfonic acid is added dropwise at 0° C.Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves a 1-ethyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion . The structural and electronic properties of this ionic liquid have been studied using first principles dynamical simulations .Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate has been used in the fabrication of electrochemical double-layer capacitors (EDLCs). The electrolyte was prepared using the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with the polymer poly(vinylidenefluoride)-co-hexafluoropropylene and the salt zinc trifluoromethanesulfonate .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate include a large liquid range, minuscule vapor pressure, miscibility, high thermal stability, broad electrochemical windows, and recyclability . The densities, dynamic viscosities, and electrical conductivities of this ionic liquid have been measured over a wide temperature range .科学的研究の応用

1-Ethylimidazolium trifluoromethanesulfonate; 98% has a wide range of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in pharmaceuticals, and as a catalyst in materials science. 1-Ethylimidazolium trifluoromethanesulfonate; 98% has also been used in the synthesis of various organic compounds, including drugs and polymers. Additionally, it has been used as a catalyst in the synthesis of polymers and other materials.

作用機序

Target of Action

It’s known that this compound is used as a solvent in various chemical reactions . Therefore, its target could be considered the reactants of these chemical reactions.

Mode of Action

1-Ethylimidazolium trifluoromethanesulfonate interacts with its targets by acting as a medium for the chemical reactions . It facilitates the interaction between reactants, possibly by improving solubility or altering the reaction environment.

Biochemical Pathways

The specific biochemical pathways affected by 1-Ethylimidazolium trifluoromethanesulfonate are dependent on the chemical reactions it is involved in. For instance, it has been used in the production of Ionic Polymer-Polymer Composites (IP2C) and in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .

Result of Action

The molecular and cellular effects of 1-Ethylimidazolium trifluoromethanesulfonate’s action are largely dependent on the specific reactions it is used in. In the context of its use as a solvent, it can facilitate chemical reactions and contribute to the final products .

実験室実験の利点と制限

The main advantage of using 1-Ethylimidazolium trifluoromethanesulfonate; 98% in laboratory experiments is its solubility in water. Additionally, the compound is relatively non-toxic and non-corrosive, making it safe to use in laboratory experiments. However, it is important to note that the compound is hygroscopic, meaning that it absorbs moisture from the air. This can lead to a decrease in the compound's solubility and can affect the results of laboratory experiments.

将来の方向性

The use of 1-Ethylimidazolium trifluoromethanesulfonate; 98% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, the compound could be used to synthesize new organic compounds, such as drugs and polymers. Additionally, it could be used as a catalyst in the synthesis of new materials. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to improve the solubility and stability of the compound, as well as to develop new methods for its synthesis.

合成法

1-Ethylimidazolium trifluoromethanesulfonate; 98% can be synthesized using a variety of methods. One of the most common approaches is to react ethylimidazole with trifluoromethanesulfonic anhydride in the presence of a base. This method yields 1-Ethylimidazolium trifluoromethanesulfonate; 98% in high yields. Alternatively, 1-Ethylimidazolium trifluoromethanesulfonate; 98% can be synthesized by the reaction of ethylimidazole with trifluoromethanesulfonic acid in the presence of a base. In either case, the reaction is typically carried out at room temperature and is usually complete within a few hours.

Safety and Hazards

While ionic liquids like 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate are generally considered safer and better than traditional organic solvents due to their low volatility, they can still pose fire and explosion hazards. The auto-ignition temperature of this ionic liquid was found to be 478 °C with an ignition delay time of 12.6 s .

特性

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.CHF3O3S/c1-2-7-4-3-6-5-7;2-1(3,4)8(5,6)7/h3-5H,2H2,1H3;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYKKGMGSMEAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

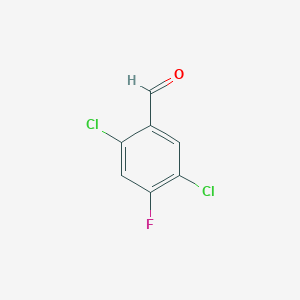

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)